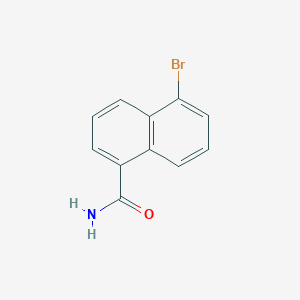

5-Bromo-1-naphthamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXAOKQABXJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562922 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-59-5 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1 Naphthamide and Its Advanced Derivatives

Direct Synthesis Approaches to 5-Bromo-1-naphthamide

The most direct pathway to this compound involves the initial synthesis of 5-bromo-1-naphthoic acid followed by an amidation step.

Regioselective Bromination Strategies of 1-Naphthamide (B1198061) Precursors

The direct regioselective bromination of 1-naphthamide to achieve the 5-bromo isomer is challenging due to the directing effects of the amide group. A more controlled and widely practiced approach is the bromination of 1-naphthoic acid. The carboxylic acid group on the naphthalene (B1677914) ring primarily directs electrophilic substitution to the 5- and 8-positions. By carefully controlling reaction conditions, the formation of 5-bromo-1-naphthoic acid can be favored.

A standard laboratory procedure involves dissolving 1-naphthoic acid in a suitable solvent, such as glacial acetic acid, and treating it with a brominating agent like molecular bromine. smolecule.com The reaction temperature is a critical parameter and is typically maintained between 80 and 120 °C to facilitate the reaction while minimizing the formation of undesired isomers. smolecule.com The deactivating nature of the carboxylic acid group necessitates these relatively harsh conditions compared to the bromination of unsubstituted naphthalene. smolecule.com

| Reagent/Catalyst | Solvent | Temperature (°C) | Key Features |

| Molecular Bromine (Br₂) | Glacial Acetic Acid | 80-120 | Standard electrophilic aromatic substitution. smolecule.com |

| N-Bromosuccinimide (NBS) / Alumina | Solvent-free | Not specified | A heterogeneous catalytic system offering improved selectivity and environmental compatibility. smolecule.com |

Following the successful synthesis of 5-bromo-1-naphthoic acid, the final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis and can be achieved through several methods. A common approach is the activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can also be employed.

Advanced Functionalization of 1-Naphthamide Scaffolds

The bromine atom at the 5-position of the 1-naphthamide scaffold serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling and borylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures from this compound.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction can be effectively applied to this compound to introduce various aryl and heteroaryl substituents at the 5-position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (or its corresponding boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Not specified |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not specified |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Not specified |

| (Note: The data in this table is illustrative of typical Suzuki-Miyaura reaction conditions and not from specific experimental results for this compound, as direct literature data is not available.) |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to further functionalize the this compound core.

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction allows for the introduction of a wide variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and amides. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.

| Amine | Catalyst System | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not specified |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Butanol | Not specified |

| Pyrrolidine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Not specified |

| (Note: This table presents typical conditions for Buchwald-Hartwig amination and is not based on specific experimental data for this compound.) |

C-O Bond Formation: The coupling of this compound with alcohols or phenols can be achieved using palladium catalysis to form the corresponding ethers. These reactions often require specific ligand systems to overcome challenges such as β-hydride elimination.

| Alcohol/Phenol | Catalyst System | Base | Solvent | Yield (%) |

| Phenol | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | Not specified |

| Methanol | PdCl₂(dtbpf) | NaOtBu | Dioxane | Not specified |

| tert-Butanol | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | Not specified |

| (Note: This table illustrates general conditions for C-O coupling reactions and is not derived from specific experiments with this compound.) |

Metal-Free Functionalization Strategies (e.g., Borylation)

Recent advancements in synthetic methodology have led to the development of metal-free strategies for the functionalization of aromatic compounds. One such notable transformation is the borylation of naphthamides.

A direct, metal-free C-H borylation of α-naphthamides has been reported, utilizing boron tribromide (BBr₃). acs.orgnih.gov This method demonstrates excellent regioselectivity, with the borylation occurring at the C8-position (peri-position) relative to the amide group. nih.gov The reaction proceeds through the coordination of the amide's carbonyl oxygen to the Lewis acidic BBr₃, which directs the electrophilic borylation to the sterically accessible and electronically favorable C8 position. acs.org

This strategy has been successfully applied to various substituted naphthamides, including those bearing a bromo substituent. For instance, the borylation of a 4-bromo-N-(tert-butyl)-1-naphthamide proceeds smoothly to yield the corresponding C8-borylated product. acs.orgnih.gov This demonstrates the potential for sequential functionalization, where the existing bromo group can be utilized in subsequent cross-coupling reactions, and the newly introduced boryl group can serve as a handle for further transformations.

| Substrate | Borylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-(tert-butyl)-1-naphthamide | BBr₃ | Dichloromethane | 60 | N-(tert-butyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide | 92 nih.gov |

| 7-methoxy-N-(tert-butyl)-1-naphthamide | BBr₃ | Dichloromethane | 60 | N-(tert-butyl)-7-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide | 82 nih.gov |

| 4-bromo-N-(tert-butyl)-1-naphthamide | BBr₃ | Dichloromethane | 60 | N-(tert-butyl)-4-bromo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide | 79 nih.gov |

| (Data sourced from JACS Au 2024, 4, 3679–3689) acs.orgnih.gov |

Directed C-H Functionalization and Activation

The synthesis of advanced derivatives of this compound can be efficiently achieved through directed C-H functionalization, a powerful strategy in modern organic synthesis that allows for the selective transformation of otherwise inert C-H bonds. In the context of the 1-naphthamide scaffold, the amide functional group itself serves as an effective directing group, steering the reaction to specific positions on the naphthalene ring system.

Transition metal catalysis, particularly with palladium (Pd), is a cornerstone of this methodology. The amide oxygen can coordinate to the metal center, forming a metallacyclic intermediate that brings the catalyst into close proximity with specific C-H bonds. For 1-naphthamides, this typically facilitates the activation of the peri-C-H bond at the C8 position. This regioselectivity is driven by the formation of a thermodynamically stable six-membered palladacycle intermediate.

This directed approach enables the introduction of a wide array of functional groups at the C8 position, including aryl, alkyl, and heteroatom substituents, thereby generating a library of complex 5-bromo-1,8-disubstituted naphthalene derivatives. The general mechanism involves the formation of a cyclopalladated intermediate, which then undergoes further reaction, such as reductive elimination, to yield the functionalized product and regenerate the active Pd(II) catalyst. researchgate.net

Key variables that influence the efficiency and selectivity of these reactions include the choice of metal catalyst, the ligand, the oxidant, and the reaction conditions. For instance, different ligands can modulate the reactivity and steric environment of the metal catalyst, while the oxidant is often required to regenerate the active catalytic species in a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.

Table 1: Examples of Catalytic Systems for Directed C-H Functionalization of Naphthamides

| Catalyst Precursor | Ligand/Additive | Oxidant | Position Functionalized | Functional Group Introduced |

| Pd(OAc)₂ | Norbornene | Ac₂O | C8 | Aryl |

| [RhCp*Cl₂]₂ | AgSbF₆ | Cu(OAc)₂ | C8 | Alkene |

| Pd(OAc)₂ | Amino Acid Ligands | K₂S₂O₈ | C2/C8 | Various |

| RuCl₃·xH₂O | PPh₃ | O₂ | C8 | Carbonyl |

This table presents representative systems and is not exhaustive. The specific substrate and coupling partner significantly influence the outcome.

Amide Bond Formation in the Synthesis of Substituted Naphthamides

The formation of the amide bond is a fundamental step in the synthesis of this compound and its substituted analogues. This transformation typically involves the coupling of a carboxylic acid derivative, such as 5-bromo-1-naphthoic acid, with a primary or secondary amine. Several robust and versatile methods are available, ranging from classical approaches to modern catalytic systems.

A common strategy involves the activation of the carboxylic acid. One of the most traditional methods is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-1-naphthoyl chloride readily reacts with a wide range of amines to form the desired naphthamide, often in high yield.

Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This approach avoids the often harsh conditions required for acyl chloride formation. The choice of coupling agent can be critical to the success of the reaction, especially for sterically hindered or electronically deactivated substrates.

Enzymatic methods have also emerged as a green and sustainable alternative for amide bond formation. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often with high selectivity and without the need for hazardous reagents or extensive purification. acs.org

Table 2: Comparison of Common Amide Bond Formation Methods for Naphthamides

| Method | Activating/Coupling Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂, (COCl)₂ | Anhydrous solvent, often heated | High reactivity, broad amine scope | Harsh reagents, generates acidic byproduct (HCl) |

| Carbodiimide Coupling | DCC, EDCI + HOBt/DMAP | Room temperature, various solvents | Mild conditions, high efficiency | Generates urea (B33335) byproduct, potential for racemization |

| Uronium Salt Coupling | HATU, HBTU, PyBOP | Room temperature, polar aprotic solvents | Fast reaction rates, high yields, low racemization | Reagents are expensive, produce stoichiometric waste |

| Enzymatic Coupling | Lipase (e.g., CALB) | Mild temperature, organic solvent | Green/sustainable, high selectivity, minimal byproducts | Slower reaction times, limited substrate scope |

Stereoselective and Chiral Synthesis of this compound Analogues

The synthesis of stereochemically pure analogues of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. Chirality in these molecules can arise from stereocenters in substituents attached to the amide nitrogen or the naphthalene core. More uniquely, they can exhibit axial chirality, a type of stereoisomerism known as atropisomerism. This occurs when rotation around a single bond (in this case, the N-aryl or N-carbonyl bond) is sufficiently restricted, leading to stable, non-interconverting enantiomers. For N-aryl-1-naphthamides, bulky substituents at the ortho-position of the N-aryl group and the C8-position of the naphthalene ring can create a high barrier to rotation, resulting in atropisomerism.

Dynamic Kinetic Resolution Approaches

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of a single enantiomer from a racemic mixture of a rapidly equilibrating substrate. princeton.edu This method is particularly well-suited for the synthesis of atropisomeric naphthamides where the rotational barrier is low enough to allow for racemization under the reaction conditions, but high enough to ensure the product is configurationally stable. acs.org

In a DKR process, a chiral catalyst or reagent selectively reacts with one of the two rapidly interconverting enantiomers of the starting material. According to the Curtin-Hammett principle, as the more reactive enantiomer is consumed, the equilibrium of the starting material shifts to continuously replenish it, theoretically allowing for a 100% yield of a single diastereomeric or enantiomeric product. princeton.eduprinceton.edu

For atropisomeric naphthamides, DKR can be applied by designing a reaction where a chiral catalyst differentiates between the two atropisomers. For example, an ortho-formyl naphthamide, which can racemize at room temperature, can undergo an asymmetric aldol reaction catalyzed by L-proline. acs.org This process simultaneously establishes the stereochemistry of the chiral axis and a new stereogenic center with high selectivity. acs.org Similarly, chiral Brønsted acid catalysis has been used for the DKR of ortho-formyl naphthamides with pyrrolylanilines, creating complex, biologically relevant structures with excellent enantio- and diastereoselectivity. rsc.org

Table 3: Research Findings in Dynamic Kinetic Resolution of Atropisomeric Naphthamides

| Substrate Type | Chiral Catalyst/Reagent | Reaction Type | Key Findings | Reference |

| ortho-Formyl Naphthamides | L-proline | Asymmetric Aldol Reaction | Simultaneous establishment of axial and central chirality; enantioselectivities up to 95%. | acs.org |

| Racemic Amide Naphthols | Palladium Catalyst / Chiral Ligand | Asymmetric Allylic Alkylation | Generation of axially chiral naphthamides with up to 97% yield and 96:4 e.r. | nih.gov |

| ortho-Formyl Naphthamides | Chiral Brønsted Acid (CBA) | Condensation with Pyrrolylanilines | Synthesis of pyrrolopyrazine compounds with >20:1 d.r. and 98:2 e.r. | rsc.org |

| Racemic Naphthamide Naphthols | Phase-Transfer Organocatalyst | Benzylation | Highly enantioselective route to axially chiral naphthamides with excellent enantioselectivities. | researchgate.net |

These examples demonstrate that DKR is a highly effective and sophisticated methodology for accessing enantiomerically pure, advanced analogues of this compound, transforming a racemic mixture into a single, valuable stereoisomer. researchgate.netrsc.orgnih.gov

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 1 Naphthamide

Reactivity of the Bromine Moiety in Synthetic Transformations

The bromine atom at the 5-position of the naphthalene (B1677914) ring is a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these transformations is the Suzuki-Miyaura coupling. wikipedia.org In this reaction, the aryl bromide (5-Bromo-1-naphthamide) is coupled with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgmt.com This reaction is widely used to form biaryl compounds, which are prevalent in pharmaceuticals and materials science. mt.com The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com

The reactivity of the aryl bromide in Suzuki coupling is generally higher than that of the corresponding aryl chloride and often comparable to or slightly less than that of the aryl iodide. wikipedia.org A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. tcichemicals.com Electron-rich and sterically hindered phosphine ligands are often effective in promoting the reaction, even with less reactive aryl chlorides. tcichemicals.com

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which would be applicable to this compound.

| Component | Examples | Purpose |

| Aryl Bromide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and catalyst |

Other palladium-catalyzed reactions that the bromine moiety of this compound is expected to undergo include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (formation of a C-N bond), and Stille coupling (coupling with an organotin reagent). libretexts.orglibretexts.org Each of these reactions provides a pathway to further functionalize the naphthalene core at the 5-position.

Reactions Involving the Naphthamide Functionality

The primary amide group (-CONH₂) at the 1-position of the naphthalene ring can also participate in a range of chemical transformations.

Hydrolysis: The amide functionality can be hydrolyzed to the corresponding carboxylic acid (5-bromo-1-naphthoic acid) under either acidic or basic conditions, typically with heating. Basic hydrolysis is often carried out with a strong base such as sodium hydroxide, followed by an acidic workup. Acidic hydrolysis typically employs a strong mineral acid like sulfuric acid or hydrochloric acid.

Reduction: The amide group can be reduced to an amine (5-bromo-1-naphthalenemethanamine). Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Dehydration: Treatment of the primary amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can yield the corresponding nitrile (5-bromo-1-cyanonaphthalene).

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Nucleus

The existing substituents on the naphthalene ring, the bromo group at C5 and the amide group at C1, direct the position of any further substitution reactions on the aromatic core.

Electrophilic Aromatic Substitution:

The amide group (-CONH₂) is an activating, ortho-, para-directing group . However, due to the fused ring system of naphthalene, the directing effects are to the adjacent peri-position (C8) and the ortho-position (C2). The para-position (C4) is also activated.

The bromo group (-Br) is a deactivating, ortho-, para-directing group . It will direct incoming electrophiles to the positions ortho (C4, C6) and para (C8) to itself.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides unless there are strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The amide group is not strongly electron-withdrawing enough to significantly facilitate SNAr at the C5 position under standard conditions. However, under forcing conditions (high temperature and pressure) or through metal-catalyzed processes like the Buchwald-Hartwig amination, the bromine atom can be displaced by nucleophiles.

Photochemical Transformations and Intermediate Formation

Aryl bromides, including bromonaphthalenes, are known to be photochemically active. Upon irradiation with ultraviolet (UV) light, the carbon-bromine bond can undergo homolytic cleavage to generate a naphthyl radical and a bromine radical.

C₁₀H₆(Br)CONH₂ + hν → •C₁₀H₆CONH₂ + •Br

The resulting 1-amido-5-naphthyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor to form 1-naphthamide (B1198061).

Reaction with nucleophiles: In the presence of nucleophiles, photostimulated SRN1 (substitution, radical-nucleophilic, unimolecular) reactions can occur. For instance, studies on 1-bromonaphthalene (B1665260) have shown that it can react with sulfur-centered nucleophiles under photostimulation. acs.org

Dimerization or polymerization: The naphthyl radicals could potentially dimerize or react with other molecules to form polymeric materials.

Photobromination of naphthalene derivatives can also lead to addition products. For example, the photobromination of 1-bromonaphthalene at low temperatures can yield tetrabromo-tetrahydronaphthalene derivatives. researchgate.net Similar photochemical addition reactions might be possible for this compound under specific conditions.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 1 Naphthamide

X-ray Crystallography

To fulfill the request, published experimental data for 5-Bromo-1-naphthamide would be required.

Theoretical and Computational Chemistry Studies on 5 Bromo 1 Naphthamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net

For 5-Bromo-1-naphthamide, DFT calculations are employed to optimize its three-dimensional structure to the most stable conformation. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's kinetic stability and chemical reactivity. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map graphically illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would highlight electron-rich regions (negative potential), likely around the carbonyl oxygen and the bromine atom, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), such as the amide hydrogens, would be indicated as sites for nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com These simulations provide a detailed view of the conformational flexibility and dynamics of a molecule, which are crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov

In the context of this compound, MD simulations can explore the rotational freedom around the single bond connecting the carbonyl group to the naphthalene (B1677914) ring. This analysis reveals the most stable rotational isomers (rotamers) and the energy barriers between them. Understanding the preferred conformations is essential, as the specific three-dimensional shape of the molecule dictates how it can fit into the binding site of a protein or enzyme. mdpi.com The simulations can be performed in various environments, such as in a vacuum or solvated in water, to mimic physiological conditions. nih.gov

In Silico Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov These predictions help to identify potential liabilities of a drug candidate before costly experimental studies are undertaken. researchgate.net

For this compound, various computational models can predict its ADME profile based on its chemical structure. Properties such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are estimated. nih.govnih.gov Additionally, its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, can be assessed to gauge its potential as an orally bioavailable drug. phcogj.com

The biological activity of this compound can be predicted using molecular docking simulations. nih.govmdpi.com This technique computationally places the molecule into the active site of known biological targets to predict its binding affinity and orientation. Given its structural similarity to other naphthalene-based compounds, potential targets could include various enzymes or receptors involved in cellular signaling pathways. ucj.org.ua

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | 250.09 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.8 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of CYP2C9 | Risk of drug-drug interactions |

Computational Mechanistic Elucidation of Reactions and Biological Interactions

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions and biological interactions at an atomic level. escholarship.orgdntb.gov.ua Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. smu.eduresearchgate.net This information is critical for understanding reaction kinetics and optimizing reaction conditions.

For this compound, computational studies can be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions involving the bromine atom. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. rsc.org Similarly, these methods can model the dynamic interactions between this compound and a biological target, revealing the key amino acid residues involved in binding and the conformational changes that occur upon complex formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org QSAR models are built by correlating molecular descriptors (numerical representations of chemical properties) with experimentally measured activities. slideshare.netkashanu.ac.ir

A QSAR study involving this compound would begin with the design and synthesis of a library of analogs with modifications at various positions (e.g., substituting the bromine atom or altering the amide group). nih.gov For each analog, a set of molecular descriptors—such as electronic, steric, and hydrophobic parameters—would be calculated. A statistical model would then be generated to correlate these descriptors with the measured biological activity (e.g., enzyme inhibition). nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent derivatives. nih.gov

Table 3: Hypothetical QSAR Data for this compound Derivatives

| Derivative (Substitution on Naphthyl Ring) | LogP (Hydrophobicity) | Electronic Parameter (Hammett) | Predicted Activity (IC50, µM) |

| 5-Bromo (Parent) | 2.8 | 0.23 | 15.2 |

| 5-Chloro | 2.7 | 0.23 | 16.5 |

| 5-Fluoro | 2.4 | 0.06 | 25.1 |

| 5-Methoxy | 2.3 | -0.27 | 30.8 |

| 5-Nitro | 2.2 | 0.78 | 8.4 |

Derivatization Strategies and Analogue Synthesis for Enhanced Biological Efficacy

Rational Design of N-Substituted 5-Bromo-1-naphthamide Analogues

The rational design of N-substituted analogues of this compound is a primary strategy to modulate its biological activity. The amide nitrogen atom provides a convenient handle for introducing a wide variety of substituents, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. This approach is guided by an understanding of the target's binding site and the desired physicochemical properties.

In the development of novel therapeutic agents, such as inhibitors for enzymes like monoamine oxidase (MAO), the N-substituent of the naphthamide scaffold plays a crucial role in interacting with the target protein. For instance, research on related naphthamide derivatives has shown that introducing different phenyl groups on the amide nitrogen can significantly influence inhibitory activity. researchgate.net The design process often involves computational methods like molecular docking to predict the binding modes of different analogues and to guide the selection of substituents that are most likely to result in improved biological activity. researchgate.netnih.gov

The goal of N-substitution is to introduce functionalities that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with the amino acid residues in the active site of the target enzyme or receptor. For example, the synthesis of a series of N-(substituted-phenyl) and N-(substituted-benzyl) naphthamides allows for a systematic exploration of the structure-activity relationship (SAR). nih.govnih.gov By varying the substituents on the phenyl ring, researchers can probe the electronic and steric requirements of the binding pocket.

The table below illustrates hypothetical N-substituted analogues of this compound and the rationale for their design.

| Substituent (R) | Rationale for Substitution | Potential Biological Target Interaction |

| Benzyl | Introduction of a hydrophobic moiety to interact with nonpolar pockets in the target protein. | Hydrophobic interactions |

| 4-Hydroxybenzyl | Addition of a hydrogen bond donor/acceptor to interact with polar residues. | Hydrogen bonding |

| 4-Methoxybenzyl | Modulates electronic properties and can act as a hydrogen bond acceptor. | Hydrogen bonding, dipole-dipole interactions |

| 3,4-Dichlorobenzyl | Introduction of electron-withdrawing groups to alter electronic character and potentially enhance binding affinity. | Halogen bonding, hydrophobic interactions |

| Pyridylmethyl | Introduction of a basic nitrogen atom to form salt bridges or key hydrogen bonds. | Ionic interactions, hydrogen bonding |

Strategic Introduction of Diverse Pharmacophores onto the Naphthalene (B1677914) Core

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.gov Strategically introducing diverse pharmacophores onto the naphthalene core of this compound can lead to analogues with novel or improved biological activities. This involves modifying the naphthalene ring system itself, beyond the N-substituent of the amide group.

This strategy allows for scaffold hopping and the exploration of new chemical space. For example, the naphthalene ring is present in numerous bioactive molecules, and its modification can lead to compounds with a range of activities, including anticancer and antimicrobial effects. nih.gov The introduction of pharmacophoric features such as hydrogen bond donors/acceptors, charged groups, and hydrophobic moieties at specific positions on the naphthalene ring can be guided by the structure of the biological target.

Common pharmacophoric groups that can be introduced include:

Hydroxy and Methoxy groups: These can act as hydrogen bond donors and acceptors, respectively, and can significantly influence the solubility and metabolic stability of the compound.

Amino and substituted amino groups: These can be protonated at physiological pH, allowing for ionic interactions with the target.

Heterocyclic rings: The fusion or substitution of heterocyclic rings, such as pyrrolidine, piperidine, or morpholine, can introduce desirable properties, including improved solubility and the ability to form specific interactions with the target. nih.gov

The synthesis of such derivatives often requires multi-step reaction sequences. For instance, starting from a bromo-substituted naphthalene precursor, various functional groups can be introduced using standard organic chemistry reactions like nucleophilic substitution, cross-coupling reactions, or electrophilic aromatic substitution, where permitted by the existing substituents. researchgate.net

Impact of Substituent Position and Electronic Nature on Activity Profiles

The position and electronic nature of substituents on the aromatic ring system have a profound impact on the biological activity of a molecule. lumenlearning.comresearchgate.net In the context of this compound, both the bromine atom at the 5-position and any additional substituents will influence the molecule's reactivity, binding affinity, and metabolic stability. researchgate.net

Substituent Position (Regioisomerism): The location of a substituent on the naphthalene core determines the spatial arrangement of functional groups and, therefore, how the molecule fits into its biological target. For example, a substituent at the 4-position will have a different spatial relationship with the 1-naphthamide (B1198061) group than a substituent at the 6- or 7-position. This can lead to significant differences in biological activity between positional isomers. libretexts.org The ortho, meta, and para directing effects of existing substituents play a crucial role during the synthesis of new analogues, influencing where incoming groups will be added. libretexts.org

Electronic Nature: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient regions of a target protein.

Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the ring. Halogens, like the bromine in this compound, are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing in electrophilic substitutions because of their resonance electron-donating effect. libretexts.org

The following table summarizes the expected impact of different types of substituents on the naphthalene core.

| Substituent Type | Example | Electronic Effect | Potential Impact on Activity |

| Halogen | -Br, -Cl | Inductively withdrawing, resonance donating | Can form halogen bonds, increases lipophilicity, generally deactivating. libretexts.org |

| Alkyl | -CH₃ | Weakly electron-donating | Increases lipophilicity, can engage in hydrophobic interactions. |

| Alkoxy | -OCH₃ | Electron-donating by resonance | Can act as a hydrogen bond acceptor, increases electron density of the ring. |

| Nitro | -NO₂ | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor, significantly alters electronic properties. lumenlearning.com |

| Amino | -NH₂ | Strongly electron-donating | Can act as a hydrogen bond donor and can be protonated to form ionic bonds. |

Prodrug Design and Optimization for Improved Pharmacokinetics

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.govfiveable.me

For a molecule like this compound, a prodrug approach could be employed to address several potential challenges:

Improving Aqueous Solubility: Poor water solubility can hinder the formulation of a drug for intravenous administration. nih.gov Attaching a polar promoiety, such as a phosphate ester or an amino acid, can significantly increase water solubility. ijpcbs.com These promoieties are typically cleaved in vivo by enzymes like phosphatases or esterases.

Enhancing Membrane Permeability: To be orally bioavailable, a drug must be absorbed from the gastrointestinal tract, which requires it to cross cell membranes. If this compound or its active analogues are too polar, their lipophilicity can be transiently increased by masking polar functional groups with lipophilic promoieties. For example, a hydroxyl group could be converted to an ester. fiveable.me

Prolonging Duration of Action: A prodrug can be designed for slow conversion to the active drug, resulting in sustained release and a longer duration of action. fiveable.me This can reduce dosing frequency and improve patient compliance.

Site-Specific Delivery: More advanced prodrug strategies aim for targeted delivery of the drug to a specific tissue or organ. This can be achieved by designing a promoiety that is selectively cleaved by an enzyme that is overexpressed at the target site, such as in tumor cells. fiveable.me

The design of a successful prodrug requires a careful balance. The promoiety must be efficiently cleaved in vivo to release the active drug, and the promoiety itself should be nontoxic. ijpcbs.comresearchgate.net The linkage between the drug and the promoiety must be stable enough to prevent premature release but labile enough to ensure timely activation. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes for 5-Bromo-1-naphthamide Architectures

The pursuit of green chemistry principles is paramount in modern chemical synthesis. Future research will focus on developing environmentally benign and economically viable methods for producing this compound and its derivatives. Key areas of exploration include the adoption of microwave-assisted synthesis, which has been shown to produce high yields of other naphthamide derivatives in significantly reduced reaction times. nih.gov Research is also likely to investigate one-pot reaction processes that combine multiple synthetic steps, minimizing solvent usage and waste generation, a strategy that aligns with sustainable practices in green chemistry. rsc.org The development of novel catalytic systems, potentially using recyclable catalysts, will be crucial to enhance efficiency and reduce the environmental impact of production. rsc.org

| Synthetic Strategy | Conventional Approach | Emerging Sustainable Approach | Potential Advantages |

| Energy Input | Traditional heating (oil baths, heating mantles) | Microwave irradiation | Rapid heating, reduced reaction times, improved yields. nih.gov |

| Solvent Usage | Use of hazardous solvents like DMF and DCM | Exploration of green solvents (e.g., 2-MeTHF, ethyl acetate) or solvent-free conditions | Reduced environmental impact and toxicity. acs.org |

| Process Efficiency | Multi-step synthesis with isolation of intermediates | Integrated one-pot reactions | Fewer workup and purification steps, less waste, higher overall yield. rsc.org |

| Catalysis | Stoichiometric reagents | Recyclable solid-phase or molecular sieve catalysts | Catalyst reuse, easier product purification, reduced waste streams. rsc.org |

Advanced Pharmacological Profiling and Identification of Novel Biological Targets

While the broader class of naphthamides has shown promise, the specific biological targets of this compound are not yet fully elucidated. Future pharmacological profiling will employ a systematic examination of its effects across a wide range of in vitro and in vivo assays to uncover its mechanism of action and potential therapeutic applications. nih.gov This broad functional profiling can identify both intended therapeutic effects and any unintended activities, which is critical for preclinical safety assessment. nih.gov

Investigations into related naphthamide compounds have identified them as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases and monoamine oxidase (MAO) enzymes, suggesting potential applications in oncology and neurology, respectively. nih.govresearchgate.net Advanced profiling of this compound will likely explore its activity against these and other target classes, such as serine proteases and other kinases, to uncover novel therapeutic avenues. researchgate.netresearchgate.net

| Potential Target Class | Biological Role | Therapeutic Area | Rationale Based on Naphthamide Scaffold |

| Tyrosine Kinases (e.g., VEGFR) | Regulate cell proliferation, migration, and survival | Oncology | Naphthamides have demonstrated low nanomolar inhibition of VEGF-dependent cell proliferation. nih.gov |

| Monoamine Oxidases (MAO-A/B) | Metabolize neurotransmitters (e.g., serotonin, dopamine) | Neurodegenerative Diseases, Depression | Naphthamide derivatives have shown potent and reversible inhibitory activity against MAO enzymes. researchgate.net |

| Serine Proteases (e.g., Urokinase) | Involved in tissue remodeling, cell migration, and cancer metastasis | Oncology, Thrombosis | Substituted 2-naphthamidine inhibitors have been developed as effective binders for urokinase. researchgate.net |

| Cholinesterases (AChE/BChE) | Degrade the neurotransmitter acetylcholine | Alzheimer's Disease | Some naphthamide hybrids have been evaluated for inhibitory activity against cholinesterases. researchgate.net |

Application of this compound as Chemical Probes for Biological Pathways

High-quality chemical probes are essential small molecules used to investigate the function of proteins and dissect complex biological pathways. nih.govyoutube.com The this compound structure represents a promising scaffold for the development of such probes. Future research will focus on strategically modifying the molecule to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photo-affinity labeling, without significantly disrupting its biological activity. mdpi.com

These functionalized probes could then be used to identify the direct binding targets of this compound within cells, validate its mechanism of action, and provide a spatiotemporal understanding of its effects on signaling pathways. mdpi.com For instance, a probe based on this scaffold could be used to visualize its interaction with a target kinase in living cells or to isolate and identify binding partners from cell lysates, thereby elucidating its role in cellular processes. nih.gov

| Probe Type | Modification to Scaffold | Application | Information Gained |

| Activity-Based Probe | Incorporation of a reactive "warhead" that covalently binds to the active site of a target enzyme. mdpi.com | Profiling enzyme activity in complex biological samples. | Identification of active enzyme targets and their functional state. |

| Affinity-Based Probe | Attachment of an affinity tag (e.g., biotin) via a linker. | Target identification via pulldown assays and mass spectrometry. | Unbiased identification of protein binding partners. nih.gov |

| Fluorescent Probe | Conjugation of a fluorophore. | Visualizing the subcellular localization of the compound. | Understanding where the molecule accumulates and acts within the cell. |

| Photo-Affinity Labeling Probe | Incorporation of a photoreactive group (e.g., diazirine). mdpi.com | Covalently crosslinking the probe to its target upon UV irradiation for target identification. | Capturing both high- and low-affinity interactions in a cellular context. |

Exploration of this compound in Materials Science and Advanced Functional Systems

The unique structural features of this compound, including its rigid aromatic core and functionalizable amide and bromo groups, make it an intriguing candidate for applications beyond medicine. Future research is expected to explore its potential as a building block in materials science. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the synthesis of complex polymers and functional materials. bloomtechz.com

Potential applications could include the development of novel polymers with specific thermal or optical properties, photosensitive materials, or even liquid crystal materials. bloomtechz.com The planarity and potential for π-π stacking of the naphthalene (B1677914) ring system could be exploited in the design of organic semiconductors or other advanced functional systems.

| Potential Application Area | Key Structural Feature | Functionality | Example System |

| Polymer Chemistry | Bromo group for polymerization reactions (e.g., Suzuki, Heck coupling). bloomtechz.com | Monomer unit for creating polymers with high thermal stability or specific conductive properties. | High-performance plastics, organic electronics. |

| Organic Electronics | Rigid, planar naphthalene core. | Facilitates π-π stacking for charge transport. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Photosensitive Materials | Aromatic system capable of absorbing UV-Vis light. | Photo-switchable or photo-degradable materials. | Smart coatings, data storage. |

| Supramolecular Chemistry | Amide group for hydrogen bonding. | Self-assembly into ordered nanostructures. | Gels, liquid crystals, sensors. |

Integration of Artificial Intelligence and Machine Learning in Naphthamide Design and Discovery

The convergence of artificial intelligence (AI) and chemical sciences is set to revolutionize drug discovery and materials design. rsc.org In the context of this compound, machine learning (ML) models can be trained on existing data for related compounds to predict biological activities, properties, and potential targets for novel derivatives. rjsocmed.com Generative AI algorithms can design entirely new naphthamide structures optimized for specific functions, vastly expanding the chemical space for exploration. biorxiv.org

AI can accelerate the discovery pipeline by prioritizing which derivatives to synthesize, predicting their synthetic accessibility, and optimizing reaction conditions for higher efficiency. nih.govresearchgate.net This computational approach reduces the reliance on traditional trial-and-error methods, saving time and resources while increasing the probability of discovering highly potent and selective molecules for therapeutic or material applications. youtube.com

| Discovery Stage | AI/ML Application | Objective | Expected Outcome |

| Target Identification | Network pharmacology, analysis of proteomics data. | Identify novel biological targets for the naphthamide scaffold. | Proposing new therapeutic indications for this compound derivatives. rjsocmed.com |

| Hit Generation & Optimization | Generative models (e.g., GANs, VAEs), QSAR modeling. | Design novel naphthamide derivatives with enhanced potency and selectivity. | Virtual libraries of compounds with high predicted activity and drug-likeness. youtube.com |

| Property Prediction | Deep learning models, graph neural networks. | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. researchgate.net |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Propose efficient and sustainable synthetic routes. | Optimization of reaction conditions and reduction of experimental effort. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-naphthamide, and what experimental parameters optimize yield and purity?

- Methodological Answer : The most common route involves bromination of 1-naphthamide derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄). Key parameters include stoichiometric control of NBS, reaction temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients enhances purity . Characterization should include ¹H/¹³C NMR to confirm bromine substitution at the 5-position and HPLC to verify purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H NMR : Look for aromatic proton shifts at δ 7.8–8.5 ppm (naphthalene ring) and absence of unreacted starting material peaks.

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency against a reference standard confirms purity.

- Elemental Analysis : Match calculated and observed C/H/N/Br percentages (±0.3% tolerance).

Report all data in alignment with journal guidelines to ensure reproducibility .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For reactions, use DMF at 50–60°C to enhance dissolution. For crystallization, ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Stability tests (TGA/DSC) should confirm decomposition thresholds (>200°C) to guide storage conditions .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). To study reactivity:

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/ethanol vs. DMF/H₂O).

- Monitor reaction progress via LC-MS to detect intermediates.

Comparative kinetic studies (rate constants) under varying conditions reveal electronic effects of the naphthamide backbone .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. To address this:

- Replicate synthesis using cited protocols and compare NMR shifts.

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Use computational tools (DFT calculations) to predict NMR shifts and validate experimental data.

Document discrepancies in supplementary materials with raw data to facilitate peer review .

Q. What strategies are effective for incorporating this compound into multi-step syntheses of polycyclic natural products?

- Methodological Answer : Use it as a brominated building block in:

- Electrophilic aromatic substitution : Introduce functional groups (e.g., -OH, -NH₂) via directed ortho-metalation.

- Transition-metal catalysis : Couple with boronic acids to extend π-conjugated systems.

- Protection/deprotection : Temporarily mask the amide group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Retrosynthetic analysis and intermediate trapping (e.g., Grignard addition) help optimize stepwise yields .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites.

- Compare activation energies for bromination at alternative positions (e.g., 5- vs. 8-bromo isomers).

- Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling .

Methodological Considerations

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein JOC) by detailing experimental procedures, including instrument calibration and solvent batch numbers .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

- Literature Integration : Use databases like SciFinder to cross-reference spectral data and avoid redundant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.